molecular formula C5H5KO2 B13005652 Potassiumcyclobut-1-ene-1-carboxylate

Potassiumcyclobut-1-ene-1-carboxylate

Cat. No.: B13005652
M. Wt: 136.19 g/mol
InChI Key: HSPDTHDMLGLWRS-UHFFFAOYSA-M
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Description

Potassiumcyclobut-1-ene-1-carboxylate is a chemical compound with the molecular formula C₅H₅KO₂. It is a potassium salt of cyclobutene carboxylic acid, characterized by a cyclobutene ring structure with a carboxylate group attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassiumcyclobut-1-ene-1-carboxylate typically involves the reaction of cyclobutene carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid reacts with the base to form the potassium salt. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Water or a mixture of water and an organic solvent.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Reactors: Large-scale reactors with efficient mixing capabilities.

    Purification: Filtration and crystallization techniques to obtain high-purity product.

    Quality Control: Analytical methods such as NMR, HPLC, and LC-MS to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

Potassiumcyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutene carboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents.

Major Products

    Oxidation: Cyclobutene carboxylate derivatives with additional oxygen-containing functional groups.

    Reduction: Cyclobutanol or other reduced forms of the carboxylate.

    Substitution: Esters, amides, or other substituted derivatives.

Scientific Research Applications

Potassiumcyclobut-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassiumcyclobut-1-ene-1-carboxylate involves its interaction with molecular targets through its carboxylate group. The compound can form ionic bonds with positively charged sites on proteins or enzymes, potentially altering their activity. The cyclobutene ring structure also contributes to its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutene carboxylic acid: The parent acid of potassiumcyclobut-1-ene-1-carboxylate.

    Cyclobutane carboxylate: A similar compound with a saturated ring structure.

    Potassium cyclopropane carboxylate: A related compound with a three-membered ring.

Uniqueness

This compound is unique due to its cyclobutene ring structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the carboxylate group also enhances its solubility and interaction with other molecules, making it a valuable compound in various applications.

Properties

Molecular Formula

C5H5KO2

Molecular Weight

136.19 g/mol

IUPAC Name

potassium;cyclobutene-1-carboxylate

InChI

InChI=1S/C5H6O2.K/c6-5(7)4-2-1-3-4;/h2H,1,3H2,(H,6,7);/q;+1/p-1

InChI Key

HSPDTHDMLGLWRS-UHFFFAOYSA-M

Canonical SMILES

C1CC(=C1)C(=O)[O-].[K+]

Origin of Product

United States

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